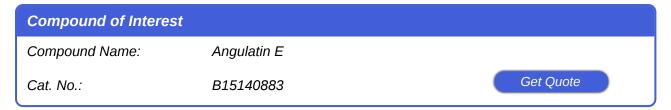




Synthesis of Celangulin TC: A Review of Current Knowledge

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The direct chemical synthesis of a defined compound named "celangulin TC" using **Angulatin E** as a starting material is not described in the current scientific literature. Research indicates that "celangulin TC" is a proprietary term for a complex mixture of active insecticidal components derived from the plant Celastrus angulatus.

This document provides a detailed overview of the composition of celangulin TC, the biosynthetic pathway of related compounds, and synthetic efforts to modify the core structure of celangulins to enhance their insecticidal properties. This information is intended for researchers, scientists, and drug development professionals working in the field of natural product synthesis and insecticide development.

Composition of Celangulin TC

A Chinese patent reveals that "celangulin TC" is not a single chemical entity but rather a formulation containing several active angulatin compounds. The specified composition of this mixture is as follows:



Component	Weight Percentage
Angulatin A	6.0 - 9.5%
Angulatin B	7.5 - 9.5%
Angulatin C and Angulatin F	4.0 - 6.5%
Angulatin G	6.5 - 10.5%
Angulatin A, Angulatin E, Angulatin C, and Angulatin XIX	11.5 - 15.5%
Angulatin H	3.5 - 6.0%

Table 1: Composition of Celangulin TC as described in patent CN102893989A.[1]

The preparation method described in the patent involves extraction from Celastrus angulatus using macroporous adsorption resin, not chemical synthesis from a single precursor like **Angulatin E**.[1]

Biosynthesis of Celangulins

While a direct chemical synthesis of celangulin TC is not available, research has elucidated the putative biosynthetic pathway of Celangulin V, a structurally related sesquiterpenoid, in Celastrus angulatus. This pathway provides insight into the natural production of the complex dihydroagarofuran skeleton common to angulatins. The biosynthesis involves a series of enzymatic steps starting from isopentenyl diphosphate and dimethylallyl diphosphate, which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Putative biosynthetic pathway of the sesquiterpenoid core of Celangulins.

Synthetic Modification of Celangulins

Although the synthesis of celangulin TC from **Angulatin E** is not reported, there is research on the semi-synthesis of novel celangulin derivatives starting from isolated natural products like Celangulin V. These studies aim to explore the structure-activity relationship and develop more potent insecticides. The modifications often target the hydroxyl groups on the celangulin core, converting them into esters or ethers.



Synthesis of Celangulin-V Ether Derivatives

New ether derivatives of Celangulin-V have been synthesized and tested for their insecticidal activities. The general procedure involves the reaction of Celangulin-V with various alkylating agents.

Experimental Protocol: General Synthesis of Celangulin-V Ether Derivatives

- Reaction Setup: All reactions are conducted under a nitrogen atmosphere to prevent oxidation.
- Starting Material: Celangulin-V is used as the starting material.
- Reaction Conditions: The specific reaction conditions, including the choice of solvent, base, and alkylating agent, are varied to obtain different ether derivatives.
- Purification: The resulting products are purified using column chromatography.
- Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Insecticidal Activity of Selected Celangulin-V Ether Derivatives[2]

Compound	Molecular Formula	Melting Point (°C)	HRMS [M+Na] ⁺ Found (Calc.)	KD ₅₀ (μg·g ⁻¹)
Celangulin-V	С34Н46О13	198-200	680.3270 (680.3282)	301.0
b	С36Н50О13	88-90	713.3144 (713.3149)	135.9
С	С37Н52О13	160-162	727.3300 (727.3306)	101.33
f	С37Н50О13	150-152	725.3144 (725.3149)	169.0



The results indicate that substitutions at the C-6 position are crucial for insecticidal activity, with some derivatives showing higher potency than the parent compound, Celangulin-V.[2]

Synthesis of Celangulin-V Ester Derivatives

In a similar approach, new ester derivatives of Celangulin-V have been synthesized to investigate the impact of acylation on insecticidal activity.[3][4]

Experimental Protocol: Synthesis of Celangulin-V Ester Derivatives

- Reaction with Anhydrides: Celangulin-V is reacted with anhydrides in dried pyridine at room temperature to yield the corresponding ester derivatives.
- Esterification with Carboxylic Acids: Alternatively, esterifications are carried out using carboxylic acids with N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.
- Workup and Purification: The reaction mixture is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and purified by column chromatography.
- Structural Confirmation: The structures of the final products are confirmed by IR, ¹H-NMR, ¹³C-NMR, and ESI-MS analysis.[4]

Table 3: Insecticidal Activity of Selected Celangulin-V Ester Derivatives[3][4]

Compound	Description	Mortality (%) at 10 mg·mL⁻¹
Celangulin-V	Parent Compound	-
1.1	Acetyl derivative	75.0
1.2	Propionyl derivative	83.3

The acetyl and propionyl derivatives of Celangulin-V demonstrated significantly higher insecticidal activities than the parent compound, suggesting that this position is a key site for



modification to enhance bioactivity.[3][4]

Conclusion and Future Directions

The term "celangulin TC" refers to a mixture of angulatins extracted from Celastrus angulatus, and no method for its synthesis from **Angulatin E** is currently documented. The focus of synthetic chemistry in this area has been on the semi-synthesis of derivatives of abundant celangulins, such as Celangulin V, to improve their insecticidal properties. Future research could focus on the total synthesis of individual, highly active angulatins, which would provide a more controlled and scalable source of these compounds. Furthermore, a deeper understanding of the biosynthetic pathways could enable metabolic engineering approaches to increase the in-planta production of desired celangulins. For drug development professionals, the potent insecticidal activity of celangulin derivatives highlights their potential as lead structures for the development of novel, environmentally friendly insecticides.[2]

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